Triazavirin, also known by the international non-patented name Riamilovir, is a synthetic antiviral compound classified as an azolotriazine. [] It is a structural analogue of guanine. [] Triazavirin has attracted significant attention in scientific research due to its broad-spectrum antiviral activity. [] Studies have investigated its potential against various viruses, including Influenza A and B, Respiratory Syncytial Virus, Tick-Borne Encephalitis Virus, West Nile Virus, Rift Valley Fever Virus, and Herpes viruses. []
Triazavirin is a novel antiviral compound that belongs to the class of nitro-substituted triazolo[5,1-c][1,2,4]triazines. It has garnered attention due to its potential effectiveness against various viral infections, particularly those caused by RNA viruses such as the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The compound is also known by its chemical name, riamilovir, and has been investigated for its ability to inhibit viral replication and transcription processes.
Triazavirin was developed through collaborative efforts involving multiple research institutions, with significant contributions from studies focused on antiviral agents. The compound's development was motivated by the need for effective treatments against viral diseases, particularly in light of emerging viral threats.
Triazavirin is classified as an antiviral agent. Its mechanism of action primarily involves the inhibition of RNA synthesis and replication in viruses. This makes it a candidate for treating infections caused by a range of RNA viruses, including coronaviruses and other pathogens.
The synthesis of Triazavirin involves several key steps:
The synthesis typically employs reagents such as α-nitroesters (e.g., nitroacetate), sodium dithionite as a reducing agent, and various alkyl halides for alkylation reactions. The yields and purity of synthesized compounds are monitored using techniques like thin-layer chromatography and NMR spectroscopy.
The molecular structure of Triazavirin can be described as follows:
X-ray diffraction studies have shown that Triazavirin crystallizes as a dihydrate, indicating the presence of water molecules coordinated to sodium ions within its structure. This hydration plays a role in stabilizing the molecular conformation.
Triazavirin undergoes various chemical reactions that can modify its structure and potentially enhance its antiviral properties:
The reaction conditions (temperature, solvent choice) are critical for achieving optimal yields and selectivity in these transformations. Analytical techniques such as NMR spectroscopy are employed to confirm product structures.
Triazavirin exerts its antiviral effects primarily through:
Studies have indicated that Triazavirin shows potent activity against SARS-CoV-2 in vitro, supporting its potential application in treating COVID-19.
Triazavirin has several scientific uses:
Triazavirin (international nonproprietary name: Riamilovir), a novel azolo-triazine derivative, emerged from a collaborative effort between the Postovskii Institute of Organic Synthesis (Ural Branch, Russian Academy of Sciences), Ural Federal University, and Medsintez Pharmaceutical Company. Synthesized as the sodium salt of 7-methylthio-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]-triazin-4-one dihydrate (C~5~H~3~N~6~O~3~SNa·2H~2~O), it represented a new structural class of non-nucleoside antiviral agents distinct from conventional purine analogues [3] [5] [7]. Early mechanistic studies established its primary action: inhibition of viral RNA synthesis and genomic fragment replication by mimicking purine nucleoside bases, thereby disrupting viral polymerase activity [3] [10].
Table 1: Key Preclinical Milestones for Triazavirin
Year | Development Phase | Key Findings |
---|---|---|
2007 | In Vitro Screening | Demonstrated efficacy against influenza A (H5N1) in cell culture models [3] |
2010 | Pharmacokinetic Profiling | Favorable metabolic stability and bioavailability in rodent models [3] |
2012 | Toxicity Assessment | Classified as "practically non-toxic" based on acute/chronic toxicity studies [5] |
2013 | Spectrum Expansion | Confirmed activity against tick-borne encephalitis, West Nile virus [2] [9] |
Preclinical evaluation revealed broad-spectrum activity against RNA viruses, including influenza strains (H1N1, H3N2, H5N1, H5N2, H9N2), parainfluenza, and Dengue virus. Crucially, acute toxicity studies classified Triazavirin as Category 5 (practically non-toxic) under the GOST system, with median lethal dose (LD~50~) values exceeding 2000 mg/kg in rodent models [5]. Chronic toxicity studies (10-day administration at 200 mg/kg/day) further confirmed its tolerability, supporting progression to clinical trials [5] [7].
Triazavirin received its initial Russian registration certificate (№ ЛП-002309) in August 2014, following Phase II/III clinical trials involving >450 patients with influenza and acute respiratory viral infections (ARVI) [5] [8]. The Russian Ministry of Health approval was based on meta-analyses demonstrating:
Medsintez Pharmaceutical launched commercial production in Q1 2015 after constructing a dedicated GMP-certified solid dosage facility (capacity: 30 tons/year) [8]. Post-approval regulatory milestones included:
Table 2: Regulatory Timeline for Triazavirin in Russia
Year | Regulatory Milestone | Authority |
---|---|---|
2014 | Initial registration for influenza/ARVI | Russian Ministry of Health |
2017 | Inclusion in Federal Clinical Guidelines | Russian Ministry of Health |
2020 | OTC status approval | Russian Ministry of Health |
2020 | Emergency authorization for COVID-19 (institutional) | Regional Health Departments |
2024 | "Watch & Wait" status in INTREPID Alliance pipeline | International Consortium [6] |
The INTREPID Alliance’s 2024 antiviral pipeline assessment classified Triazavirin as "Watch & Wait" for pandemic preparedness, acknowledging its investigational status for emerging RNA viruses while requiring further validation for global deployment [6].
Triazavirin’s indication expansion leveraged its RNA synthesis inhibition mechanism, initially targeting influenza viruses. Patent protections (e.g., RU 2565084, WO2015199966) were extended to cover tick-borne encephalitis, Rift Valley fever, and Crimean-Congo hemorrhagic fever [2] [5]. The COVID-19 pandemic accelerated repurposing efforts:
Ongoing research explores activity against Ebola, Lassa fever, and Nipah viruses, supported by its broad RNA virus targeting [3] [6]. Patents filed between 2020–2025 cover crystalline modifications (e.g., dimeric hydrate structures) and prodrug formulations like L-arginine salts to enhance bioavailability [5] [7].
Table 3: Approved and Investigational Indications for Triazavirin (2014–2025)
Indication | Approval Status (2025) | Evidence Basis |
---|---|---|
Influenza A/B | Approved (Russia, CIS) | Phase III RCTs (n=450+) [5] [8] |
Acute Respiratory Infection | Approved (Russia, CIS) | Meta-analysis of 5 RCTs [7] |
COVID-19 (moderate) | Emergency Use (Russia, China) | Multicenter RCTs [4] [9] |
Tick-borne encephalitis | Patented | In vitro/animal models [3] [5] |
Ebola/Lassa fever | Preclinical | In silico docking [3] [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7